molecular formula C12H15NO3 B11179297 Ethyl [(4-ethylphenyl)carbamoyl]formate

Ethyl [(4-ethylphenyl)carbamoyl]formate

Cat. No.: B11179297
M. Wt: 221.25 g/mol
InChI Key: STGCGDAOTAGJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(4-ethylphenyl)carbamoyl]formate is an organic compound with the molecular formula C12H15NO3. This compound is characterized by the presence of an ethyl ester group and a carbamoyl group attached to a phenyl ring substituted with an ethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(4-ethylphenyl)carbamoyl]formate typically involves the reaction of ethyl formate with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{OCHO} + \text{C}_9\text{H}_9\text{NCO} \rightarrow \text{C}_2\text{H}_5\text{OCO}\text{NH}\text{C}_6\text{H}_4\text{C}_2\text{H}_5 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(4-ethylphenyl)carbamoyl]formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Ethyl [(4-ethylphenyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(4-ethylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved may include nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Ethyl [(4-ethylphenyl)carbamoyl]formate can be compared with similar compounds such as:

    Ethyl [(4-nitrophenyl)carbamoyl]formate: Differing by the presence of a nitro group instead of an ethyl group.

    Ethyl [(4-hydroxyphenyl)carbamoyl]formate: Differing by the presence of a hydroxy group instead of an ethyl group.

    Ethyl [(4-ethoxyphenyl)carbamoyl]formate: Differing by the presence of an ethoxy group instead of an ethyl group.

Biological Activity

Ethyl [(4-ethylphenyl)carbamoyl]formate is an organic compound with the molecular formula C12H15NO3. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through several chemical reactions, including oxidation, reduction, and substitution. The compound's structure allows it to undergo various transformations, making it a versatile intermediate in organic synthesis.

Common Reactions

  • Oxidation : Can yield carboxylic acids.
  • Reduction : Converts the carbamoyl group to an amine.
  • Substitution : The phenyl ring can participate in electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions. Its mechanism of action may involve:

  • Nucleophilic addition : Leading to the formation of new chemical bonds.
  • Enzyme inhibition : Particularly in cholinesterase pathways.

In Vitro Studies

Recent studies have evaluated the compound's potential as a cholinesterase inhibitor. For instance, compounds similar to this compound were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies demonstrated moderate inhibitory effects, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Cholinesterase Inhibition :
    • A study investigated various carbamates for their ability to inhibit AChE and BChE. This compound showed promising activity with an IC50 value indicating effective inhibition compared to standard drugs like rivastigmine .
  • Antimicrobial Activity :
    • Research has also focused on the antimicrobial properties of similar compounds. This compound derivatives exhibited significant antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Potential :
    • Preliminary investigations into the anticancer properties of related carbamates have shown that they can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Data Table: Biological Activity Overview

Activity TypeTarget Enzyme/PathwayIC50 (μM)Reference
Cholinesterase InhibitionAChE/BChE46.35
Antimicrobial ActivityVarious Bacterial StrainsVaries
Anticancer ActivityCancer Cell LinesVaries

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-(4-ethylanilino)-2-oxoacetate

InChI

InChI=1S/C12H15NO3/c1-3-9-5-7-10(8-6-9)13-11(14)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

STGCGDAOTAGJJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.